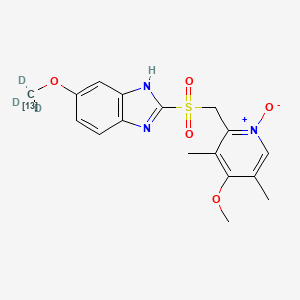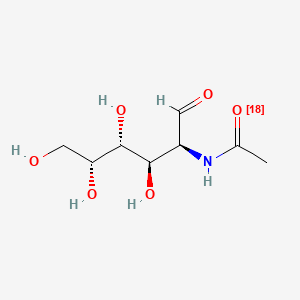
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine is an organic compound with significant applications in life sciences research. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is particularly useful in studies related to DNA synthesis and repair, as well as in the development of antiviral and anticancer therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected hexose.
Deoxygenation: The 2,3 positions on the sugar are deoxygenated using reagents like tributyltin hydride and a radical initiator.
Glycosylation: The deoxygenated sugar is then glycosylated with a cytosine base under acidic conditions to form the desired nucleoside analog
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain the pure compound
化学反応の分析
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule
科学的研究の応用
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用機序
The mechanism of action of 1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits further DNA synthesis, leading to the termination of the DNA chain. This property makes it effective in stopping the proliferation of cancer cells and viruses. The compound targets DNA polymerases and other enzymes involved in DNA replication .
類似化合物との比較
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine is unique compared to other nucleoside analogs due to its specific deoxygenation at the 2,3 positions. Similar compounds include:
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapies.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Known for its use in HIV treatment.
2’,3’-Dideoxyadenosine: Studied for its potential in cancer therapy
特性
分子式 |
C10H15N3O5 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10?/m1/s1 |
InChIキー |
PPUDLEUZKVJXSZ-PELMPBBBSA-N |
異性体SMILES |
CC1([C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O |
正規SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)







![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)



![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
